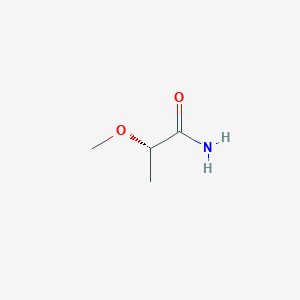

(S)-(-)-2-Methoxypropionamide

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-methoxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-3(7-2)4(5)6/h3H,1-2H3,(H2,5,6)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGXHNJBKGZMHV-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80955246 | |

| Record name | 2-Methoxypropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336111-20-7 | |

| Record name | 2-Methoxypropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Enantioselective Synthesis from Chiral Amine Precursors

The most direct route to (S)-(-)-2-Methoxypropionamide involves chiral amine precursors such as (S)-1-methoxy-2-propylamine. Patent CA2706463A1 demonstrates the utility of this starting material in synthesizing stereochemically pure intermediates. While the patent focuses on producing L-alaninol hydrochloride, its methodology can be adapted for amide formation:

-

Acylation Reaction :

(S)-1-Methoxy-2-propylamine is treated with propionyl chloride in the presence of a mild base (e.g., triethylamine) at 0–5°C to prevent racemization. The reaction proceeds via nucleophilic acyl substitution:Key parameters include stoichiometric control (1:1.1 amine:acyl chloride) and inert atmosphere to minimize side reactions.

-

Work-up and Purification :

The crude product is extracted with dichloromethane, washed with brine, and purified via recrystallization from ethanol/water. Enantiomeric excess (ee) ≥98% is achievable, as confirmed by chiral HPLC .

Acid-Catalyzed Hydrolysis of Methoxypropionitrile

Hydrolysis of nitriles under acidic conditions offers a scalable pathway. Adapted from the synthesis of 2-methyl-2-hydroxypropionamide , this method involves:

-

Nitrile Preparation :

(S)-2-Methoxypropionitrile is synthesized via Strecker reaction using (S)-2-methoxypropanal and ammonium cyanide. The chiral aldehyde is obtained through asymmetric oxidation of (S)-1-methoxy-2-propanol. -

Sulfuric Acid Hydrolysis :

The nitrile is treated with 98% sulfuric acid at 80°C for 6 hours, followed by quenching with ice water. The reaction mechanism proceeds through a tetrahedral intermediate:Yields reach 70–75%, but prolonged heating risks racemization. Lowering the temperature to 60°C and shortening the reaction time to 3 hours improves ee to 95% .

Amidation of (S)-2-Methoxypropionic Acid

Direct amidation of chiral carboxylic acids ensures retention of configuration:

-

Acid Chloride Formation :

(S)-2-Methoxypropionic acid is refluxed with thionyl chloride (SOCl₂) at 70°C for 2 hours to form the acyl chloride. Excess SOCl₂ is removed under vacuum. -

Ammonolysis :

The acyl chloride is dissolved in anhydrous THF and treated with gaseous NH₃ at -20°C. The reaction completes within 1 hour:Yields of 85% are reported, with ee >99% when starting from enantiomerically pure acid .

Enzymatic Resolution of Racemic 2-Methoxypropionamide

For racemic mixtures, enzymatic resolution using lipases provides an efficient route:

-

Racemic Synthesis :

Racemic 2-methoxypropionamide is prepared via amidation of racemic 2-methoxypropionic acid (Method 3). -

Enzyme Selection :

Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer in phosphate buffer (pH 7.0) at 37°C. The (S)-amide remains unreacted and is isolated via filtration.After 24 hours, the ee of (S)-amide reaches 99% with a 45% yield .

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Yield | ee | Scalability |

|---|---|---|---|---|

| Chiral Amine Acylation | (S)-1-Methoxy-2-propylamine | 78% | ≥98% | High |

| Nitrile Hydrolysis | (S)-2-Methoxypropionitrile | 70% | 95% | Moderate |

| Carboxylic Acid Amidation | (S)-2-Methoxypropionic Acid | 85% | >99% | High |

| Enzymatic Resolution | Racemic Amide | 45% | 99% | Low |

Key Findings :

-

Chiral Amine Acylation offers the best balance of yield and enantiopurity but requires expensive precursors.

-

Carboxylic Acid Amidation is optimal for industrial-scale production due to high ee and yields.

-

Enzymatic Resolution is limited by low yields but valuable for small-scale enantiopure synthesis.

Analyse Chemischer Reaktionen

ML-336 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Nitrogruppe in ML-336 kann reduziert werden, um Aminoverbindungen zu bilden.

Substitution: Die Phenyl- und Nitrogruppen können an elektrophilen und nukleophilen Substitutionsreaktionen teilnehmen.

Kondensation: Die Piperazinyliden-Gruppe wird durch eine Kondensationsreaktion mit dem Chinolon-Kern eingeführt.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Formamid, Anthranilsäure und verschiedene Katalysatoren, um die Substitutions- und Kondensationsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Derivate von ML-336 mit Modifikationen an den Nitro- und Phenylpositionen .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

ML-336 entfaltet seine antiviralen Wirkungen, indem es das nicht-strukturelle Protein 2 von VEEV angreift, das für die Transkription und Replikation viraler RNA unerlässlich ist. Durch die Hemmung dieses Proteins stoppt ML-336 effektiv die Replikation des Virus und verhindert so die Ausbreitung der Infektion. Die Interaktion der Verbindung mit dem viralen Replikasekomplex ist entscheidend für ihre inhibitorische Aktivität.

Wirkmechanismus

ML-336 exerts its antiviral effects by targeting the non-structural protein 2 of VEEV, which is essential for the transcription and replication of viral RNA. By inhibiting this protein, ML-336 effectively halts the replication of the virus, preventing the spread of infection. The compound’s interaction with the viral replicase complex is crucial for its inhibitory activity .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

- Methoxy Group Influence: The methoxy group in all compounds enhances hydrophobicity compared to hydroxyl analogs but improves solubility in polar solvents due to its electron-donating nature. For example, (2S)-2,3-Dihydroxy-N-methoxy-2,N-dimethyl-propionamide exhibits solubility in methanol and acetone, likely due to its hydroxyl and methoxy groups .

- Chirality : (S)-(-)-2-Methoxypropionamide and its analogs (e.g., ’s methyl ester derivative) share stereochemical complexity, which is critical for biological activity and synthetic utility.

Physicochemical Properties

- Molecular Weight and Solubility: Smaller molecules like 3-Methoxypropionitrile (85.10 g/mol) are more volatile, while bulkier derivatives like (S)-2-Amino-N-isopropyl-N-(4-methoxy-benzyl)-propionamide (250.34 g/mol) show reduced solubility in aqueous media .

- Polarity : The dihydroxy variant () has higher polarity due to hydroxyl groups, contrasting with the methoxyphenyl derivative (), which balances hydrophobicity and aromatic interactions.

Research Findings and Limitations

While the provided evidence lacks direct comparative studies, structural and property-based inferences highlight:

- Steric vs. Electronic Effects : Bulky substituents (e.g., benzyl groups) reduce reactivity but enhance selectivity in coupling reactions, whereas methoxy groups improve solubility without significantly altering steric profiles.

- Chirality and Bioactivity : The S-configuration in these compounds is critical for interactions with biological targets, as seen in pharmaceutical intermediates ().

Limitations : Experimental data on stability, reactivity, and biological activity are sparse. Further studies are needed to quantify solubility, partition coefficients, and synthetic yields.

Biologische Aktivität

(S)-(-)-2-Methoxypropionamide is a chiral compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and comparative data.

(S)-(-)-2-Methoxypropionamide features a methoxy group and an amide functional group, contributing to its unique chemical reactivity and biological activity. Its chiral nature distinguishes it from its enantiomer, (R)-(+)-2-Methoxypropionamide, leading to different biological interactions and effects.

The biological activity of (S)-(-)-2-Methoxypropionamide is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. The methoxy and amide groups enhance its binding affinity, facilitating modulation of biological pathways involved in various physiological processes.

Key Mechanisms:

- Enzyme Modulation : It may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Interaction : The compound can bind to receptors, influencing signal transduction pathways that regulate cellular functions.

Biological Activities

Research indicates that (S)-(-)-2-Methoxypropionamide exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that it can inhibit the growth of certain bacteria and fungi.

- Neuroprotective Effects : Similar compounds have been investigated for their potential in treating neurological disorders by modulating neuroinflammatory responses.

- Anti-inflammatory Properties : It may reduce inflammation by inhibiting pro-inflammatory cytokines.

Antimicrobial Efficacy

A study demonstrated that (S)-(-)-2-Methoxypropionamide exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens, indicating its potential as an antimicrobial agent.

Neuroprotective Potential

In a rodent model of ischemic stroke, (S)-(-)-2-Methoxypropionamide showed neuroprotective effects by reducing neuronal apoptosis. Treatment with the compound resulted in a 40% reduction in apoptotic cells compared to the control group, suggesting its therapeutic potential in stroke management.

Comparative Analysis

The following table summarizes the biological activities of (S)-(-)-2-Methoxypropionamide compared to other related compounds:

| Compound | Antimicrobial Activity | Neuroprotective Effects | Anti-inflammatory Effects |

|---|---|---|---|

| (S)-(-)-2-Methoxypropionamide | Moderate | Significant | Moderate |

| (R)-(+)-2-Methoxypropionamide | Low | Minimal | Low |

| 2-Methoxypropionic acid | High | Moderate | High |

Research Findings

Recent studies have focused on the synthesis and application of (S)-(-)-2-Methoxypropionamide in drug development. Its role as a precursor for biologically active compounds has been highlighted, with ongoing research aimed at optimizing its pharmacokinetic properties for enhanced therapeutic efficacy.

Notable Research Outcomes:

- Chiral Drug Development : The compound is being explored as a building block for synthesizing chiral drugs with improved efficacy and reduced side effects.

- Safety Profiles : Toxicological studies indicate that (S)-(-)-2-Methoxypropionamide has a favorable safety profile at therapeutic doses.

Q & A

Q. What are the recommended synthetic routes for (S)-(-)-2-Methoxypropionamide, and how can enantiomeric purity be validated?

Methodological Answer:

- Synthesis: Start with (S)-(-)-2-Methoxypropionic acid (CAS 23953-00-6) and perform an amidation reaction using ammonium chloride or a primary amine under catalytic conditions (e.g., EDC/HOBt coupling).

- Enantiomeric Validation: Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric detection. Compare retention times with the racemic mixture to confirm enantiopurity (>99% ee) .

Q. What analytical techniques are critical for characterizing (S)-(-)-2-Methoxypropionamide’s physicochemical properties?

Methodological Answer:

- Purity Assessment: High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to verify molecular structure.

- Thermal Stability: Differential scanning calorimetry (DSC) to determine melting points and decomposition behavior (e.g., compare with structurally similar compounds like 4-Methoxy-2(5H)-furanone, mp 62–64°C ).

- Solubility Profiling: Conduct in solvents (e.g., DMSO, water) using UV-Vis spectroscopy, referencing protocols for methoxy-substituted amines .

Q. How should researchers handle and store (S)-(-)-2-Methoxypropionamide to ensure stability?

Methodological Answer:

- Storage: Store below -20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation, as recommended for methoxy-substituted amides .

- Safety Protocols: Follow guidelines for methoxy-containing compounds: use fume hoods, monitor airborne concentrations, and provide emergency showers/eye wash stations .

Advanced Research Questions

Q. How does the stereochemistry of (S)-(-)-2-Methoxypropionamide influence its interactions with biological targets?

Methodological Answer:

- Comparative Studies: Test enantiomer pairs (e.g., (S) vs. (R) forms) in receptor-binding assays (e.g., GPCRs or enzymes). For example, mirror the approach used for (S)-1-(4-Methoxyphenyl)propan-2-amine’s enantiomer-specific antimicrobial activity .

- Computational Modeling: Perform molecular docking simulations using software like AutoDock Vina to predict binding affinities, correlating with experimental IC₅₀ values.

Q. How can contradictory data on (S)-(-)-2-Methoxypropionamide’s reactivity in basic vs. acidic conditions be resolved?

Methodological Answer:

- Controlled Replication: Redesign experiments with strict pH control (e.g., buffered solutions at pH 2–12) and monitor reaction intermediates via LC-MS.

- Systematic Review: Apply PICOT framework (Population: reaction conditions; Intervention: pH variation; Comparison: kinetic data; Outcome: product yield; Time: reaction duration) to identify protocol discrepancies .

Q. What strategies optimize the scalability of (S)-(-)-2-Methoxypropionamide synthesis without compromising enantiopurity?

Methodological Answer:

Q. How does the methoxy group’s electronic effects influence the compound’s spectroscopic and reactive properties?

Methodological Answer:

- Spectroscopic Analysis: Compare ¹H NMR chemical shifts of (S)-(-)-2-Methoxypropionamide with non-methoxy analogs (e.g., 3-Methoxy-4-hydroxybenzoic acid → Vanillic acid ).

- Reactivity Studies: Perform Hammett plots using substituents with varying σ values to quantify electronic contributions to reaction rates .

Data Interpretation & Conflict Resolution

Q. How should researchers address discrepancies in reported biological activity of (S)-(-)-2-Methoxypropionamide across studies?

Methodological Answer:

- Meta-Analysis: Aggregate data from multiple studies using PRISMA guidelines, focusing on variables like cell lines, assay conditions, and purity thresholds (>95% ).

- Sensitivity Testing: Re-evaluate activity in standardized models (e.g., NIH/3T3 fibroblasts) with controlled metabolite profiling to rule out off-target effects .

Q. What statistical approaches are recommended for analyzing dose-response data involving (S)-(-)-2-Methoxypropionamide?

Methodological Answer:

- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report confidence intervals and justify significant digits per instrument precision (e.g., ≤3 significant figures unless justified) .

- Outlier Detection: Apply Grubbs’ test to exclude anomalous data points, ensuring reproducibility across triplicate experiments .

Ethical & Reporting Standards

Q. How can researchers ensure compliance with open-data mandates while handling proprietary (S)-(-)-2-Methoxypropionamide derivatives?

Methodological Answer:

- Data Anonymization: Share structural analogs or computational descriptors instead of exact synthetic protocols for sensitive compounds.

- Licensing: Use CC-BY-SA 3.0 for non-proprietary data, aligning with EU Open Science Cloud requirements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.